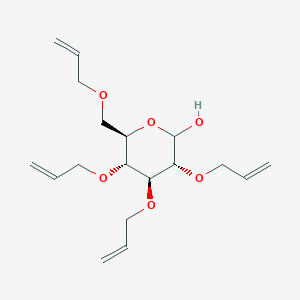

2,3,4,6-Tetra-o-allyl-d-glucopyranose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

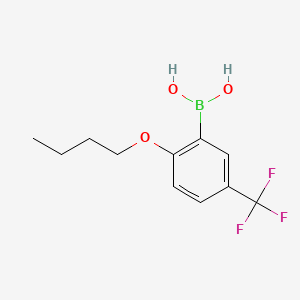

“2,3,4,6-Tetra-o-allyl-d-glucopyranose” is a derivative of D-glucopyranose . It is an important D-glucopyranose derivative for glucosylations and other reactions . It is used in the synthesis of disaccharides and D-glucose6-phosphate .

Synthesis Analysis

The synthesis of “2,3,4,6-Tetra-o-allyl-d-glucopyranose” involves the use of octa-O-benzyl sucrose or octa-O-allyl sucrose dissolved in an organic solvent with the addition of hydrochloric acid .Molecular Structure Analysis

The molecular structure of “2,3,4,6-Tetra-o-allyl-d-glucopyranose” is similar to that of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose . The molecular formula of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose is C34H36O6 .Chemical Reactions Analysis

The 2-azido group in “2,3,4,6-Tetra-o-allyl-d-glucopyranose” acts as a latent amine, which can be re-accessible by several reductive chemistries . It plays an important role in α-selective glycosylations .Aplicaciones Científicas De Investigación

Synthesis of C-D-Glucopyranosyl Derivatives : A study by Allevi et al. (1987) discusses the activation of commercially available 2,3,4,6-tetra-O-benzyl-D-glucopyranose, leading to the production of C-D-glucopyranosyl derivatives with α-configuration and activated aromatic nucleophiles yielding corresponding β-anomers (Allevi et al., 1987).

Synthesis of Cyclodextrin-based Carbohydrate Cluster Compounds : Fulton and Stoddart (2000) describe the synthesis of cyclodextrin-based carbohydrate cluster compounds using the photoaddition of thiol 2,3,4,6-tetra-O-acetyl-beta-D-1-thioglucopyranose, yielding compounds for potential use in various applications, including up to 70% yields (Fulton & Stoddart, 2000).

Synthesis of 2,3,4,6-Tetra-O-Alkylated D-Glucose and D-Galactose : Kaesbeck and Kessler (1997) discuss the synthesis of 2,3,4,6-tetra-O-benzylated and -allylated D-glucopyranoses, which have potential applications in various chemical processes (Kaesbeck & Kessler, 1997).

C- and S-perfluoroalkylations of Monosaccharide Derivatives : Hein, Miethchen, and Schwäbisch (1999) explore the alkylation of monosaccharide derivatives like allyl 2,3,4,6-tetra-O-acetyl-β-d-glucoside, leading to the creation of amphiphilic sugars with potential applications in various scientific fields (Hein, Miethchen, & Schwäbisch, 1999).

Synthesis of 1-thio-β-lactoside Clusters : Meng et al. (2002) describe a synthesis process of glycoside clusters using 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl-(1→4)-2,3,6-tri-O-acetyl-1-thio-β-D-glucopyranose. These clusters have potential uses in exploring anti-metastatic activity (Meng et al., 2002).

Direcciones Futuras

Propiedades

IUPAC Name |

(3R,4S,5R,6R)-3,4,5-tris(prop-2-enoxy)-6-(prop-2-enoxymethyl)oxan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O6/c1-5-9-20-13-14-15(21-10-6-2)16(22-11-7-3)17(18(19)24-14)23-12-8-4/h5-8,14-19H,1-4,9-13H2/t14-,15-,16+,17-,18?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUWSFCCHQHPCH-IHAUNJBESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC1C(C(C(C(O1)O)OCC=C)OCC=C)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)OCC=C)OCC=C)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,6-Tetra-o-allyl-d-glucopyranose | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one](/img/structure/B595785.png)

![6-(methoxymethyl)-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B595786.png)

![N-[(4-Chlorophenyl)(4-fluorophenyl)methyl]acetamide](/img/structure/B595788.png)

![3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine](/img/structure/B595806.png)